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Metabolic engineering of Corynebacterium glutamicum for fatty alcohol production from glucose and wheat straw hydrolysate
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-07-18 , DOI: 10.1186/s13068-023-02367-3
Fatty acid-derived products such as fatty alcohols (FAL) find growing application in cosmetic products, lubricants, or biofuels. So far, FAL are primarily produced petrochemically or through chemical conversion of bio-based feedstock. Besides the well-known negative environmental impact of using fossil resources, utilization of bio-based first-generation feedstock such as palm oil is known to contribute to the loss of habitat and biodiversity. Thus, the microbial production of industrially relevant chemicals such as FAL from second-generation feedstock is desirable. To engineer Corynebacterium glutamicum for FAL production, we deregulated fatty acid biosynthesis by deleting the transcriptional regulator gene fasR, overexpressing a fatty acyl-CoA reductase (FAR) gene of Marinobacter hydrocarbonoclasticus VT8 and attenuating the native thioesterase expression by exchange of the ATG to a weaker TTG start codon. C. glutamicum ∆fasR cg2692TTG (pEKEx2-maqu2220) produced in shaking flasks 0.54 ± 0.02 gFAL L−1 from 20 g glucose L−1 with a product yield of 0.054 ± 0.001 Cmol Cmol−1. To enable xylose utilization, we integrated xylA encoding the xylose isomerase from Xanthomonas campestris and xylB encoding the native xylulose kinase into the locus of actA. This approach enabled growth on xylose. However, adaptive laboratory evolution (ALE) was required to improve the growth rate threefold to 0.11 ± 0.00 h−1. The genome of the evolved strain C. glutamicum gX was re-sequenced, and the evolved genetic module was introduced into C. glutamicum ∆fasR cg2692TTG (pEKEx2-maqu2220) which allowed efficient growth and FAL production on wheat straw hydrolysate. FAL biosynthesis was further optimized by overexpression of the pntAB genes encoding the membrane-bound transhydrogenase of E. coli. The best-performing strain C. glutamicum ∆fasR cg2692TTG CgLP12::(Ptac-pntAB-TrrnB) gX (pEKEx2-maqu2220) produced 2.45 ± 0.09 gFAL L−1 with a product yield of 0.054 ± 0.005 Cmol Cmol−1 and a volumetric productivity of 0.109 ± 0.005 gFAL L−1 h−1 in a pulsed fed-batch cultivation using wheat straw hydrolysate. The combination of targeted metabolic engineering and ALE enabled efficient FAL production in C. glutamicum from wheat straw hydrolysate for the first time. Therefore, this study provides useful metabolic engineering principles to tailor this bacterium for other products from this second-generation feedstock.
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Correction: Systems metabolic engineering of Escherichia coli for hyper-production of 5-aminolevulinic acid
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1186/s13068-023-02359-3
Correction: Biotechnology for Biofuels and Bioproducts (2023) 16:31 https://doi.org/10.1186/s13068-023-02280-9 Following publication of the original article [1], it came to the attention of the authors that a sentence in the Background section was not entirely accurate. The sentence in the original version of the paper:Although natural microbial producers of 5-ALA such as algae and photosynthetic bacteria have been discovered for decades [3, 4], they are not adopted in industrial 5-ALA production due to the relatively low titer, yield, and productivity.Has been corrected as follows:Although natural microbial producers of 5 ALA such as algae and photosynthetic bacteria have been discovered for decades [3, 4], the production levels are relatively low and the highest titer of 5-ALA is 3.6 g/L [5].The authors also state that the correction does not affect the discussion or conclusions and that they sincerely apologize for the unintentional errors.The original article has been corrected.Pu W, Chen J, Zhou Y, Qiu H, Shi T, Zhou W, Guo X, Cai N, Tan Z, Liu J, Feng J, Wang Y, Zheng P, Sun J. Correction: Systems metabolic engineering of Escherichia coli for hyper-production of 5-aminolevulinic acid. Biotechnol Biofuels Bioproducts. 2023;16:31. https://doi.org/10.1186/s13068-023-02280-9.Article CAS Google Scholar Download referencesAuthor notesWei Pu and Jiuzhou Chen contributed equally to this work.Authors and AffiliationsKey Laboratory of Systems Microbial Biotechnology, Chinese Academy of Sciences, Tianjin Institute of Industrial Biotechnology, Tianjin, 300308, ChinaWei Pu, Jiuzhou Chen, Yingyu Zhou, Huamin Qiu, Tuo Shi, Wenjuan Zhou, Xuan Guo, Ningyun Cai, Zijian Tan, Jiao Liu, Jinhui Feng, Yu Wang, Ping Zheng & Jibin SunNational Technology Innovation Center of Synthetic Biology, Tianjin, 300308, ChinaWei Pu, Jiuzhou Chen, Tuo Shi, Wenjuan Zhou, Xuan Guo, Zijian Tan, Jiao Liu, Jinhui Feng, Yu Wang, Ping Zheng & Jibin SunUniversity of Chinese Academy of Sciences, Beijing, 100049, ChinaHuamin Qiu, Yu Wang, Ping Zheng & Jibin SunCollege of Biotechnology, Tianjin University of Science and Technology, Tianjin, 300457, ChinaYingyu Zhou & Ningyun CaiAuthorsWei PuView author publicationsYou can also search for this author in PubMed Google ScholarJiuzhou ChenView author publicationsYou can also search for this author in PubMed Google ScholarYingyu ZhouView author publicationsYou can also search for this author in PubMed Google ScholarHuamin QiuView author publicationsYou can also search for this author in PubMed Google ScholarTuo ShiView author publicationsYou can also search for this author in PubMed Google ScholarWenjuan ZhouView author publicationsYou can also search for this author in PubMed Google ScholarXuan GuoView author publicationsYou can also search for this author in PubMed Google ScholarNingyun CaiView author publicationsYou can also search for this author in PubMed Google ScholarZijian TanView author publicationsYou can also search for this author in PubMed Google ScholarJiao LiuView author publicationsYou can also search for this author in PubMed Google ScholarJinhui FengView author publicationsYou can also search for this author in PubMed Google ScholarYu WangView author publicationsYou can also search for this author in PubMed Google ScholarPing ZhengView author publicationsYou can also search for this author in PubMed Google ScholarJibin SunView author publicationsYou can also search for this author in PubMed Google ScholarCorresponding authorsCorrespondence to Yu Wang or Ping Zheng.Publisher's NoteSpringer Nature remains neutral with regard to jurisdictional claims in published maps and institutional affiliations.Open Access This article is licensed under a Creative Commons Attribution 4.0 International License, which permits use, sharing, adaptation, distribution and reproduction in any medium or format, as long as you give appropriate credit to the original author(s) and the source, provide a link to the Creative Commons licence, and indicate if changes were made. The images or other third party material in this article are included in the article's Creative Commons licence, unless indicated otherwise in a credit line to the material. If material is not included in the article's Creative Commons licence and your intended use is not permitted by statutory regulation or exceeds the permitted use, you will need to obtain permission directly from the copyright holder. To view a copy of this licence, visit http://creativecommons.org/licenses/by/4.0/. The Creative Commons Public Domain Dedication waiver (http://creativecommons.org/publicdomain/zero/1.0/) applies to the data made available in this article, unless otherwise stated in a credit line to the data. Reprints and PermissionsCite this articlePu, W., Chen, J., Zhou, Y. et al. Correction: Systems metabolic engineering of Escherichia coli for hyper-production of 5-aminolevulinic acid. Biotechnol Biofuels 16, 108 (2023). https://doi.org/10.1186/s13068-023-02359-3Download citationPublished: 30 June 2023DOI: https://doi.org/10.1186/s13068-023-02359-3Share this articleAnyone you share the following link with will be able to read this content:Get shareable linkSorry, a shareable link is not currently available for this article.Copy to clipboard Provided by the Springer Nature SharedIt content-sharing initiative
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Culture adaptation for enhanced biogas production from birch wood applying stable carbon isotope analysis to monitor changes in the microbial community
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-05-06 , DOI: 10.1186/s13068-023-02328-w
Birch wood is a potential feedstock for biogas production in Northern Europe; however, the lignocellulosic matrix is recalcitrant preventing efficient conversion to methane. To improve digestibility, birch wood was thermally pre-treated using steam explosion at 220 °C for 10 min. The steam-exploded birch wood (SEBW) was co-digested with cow manure for a period of 120 days in continuously fed CSTRs where the microbial community adapted to the SEBW feedstock. Changes in the microbial community were tracked by stable carbon isotopes- and 16S r RNA analyses. The results showed that the adapted microbial culture could increase methane production up to 365 mL/g VS day, which is higher than previously reported methane production from pre-treated SEBW. This study also revealed that the microbial adaptation significantly increased the tolerance of the microbial community against the inhibitors furfural and HMF which were formed during pre-treatment of birch. The results of the microbial analysis indicated that the relative amount of cellulosic hydrolytic microorganisms (e.g. Actinobacteriota and Fibrobacterota) increased and replaced syntrophic acetate bacteria (e.g. Cloacimonadota, Dethiobacteraceae, and Syntrophomonadaceae) as a function of time. Moreover, the stable carbon isotope analysis indicated that the acetoclastic pathway became the main route for methane production after long-term adaptation. The shift in methane production pathway and change in microbial community shows that for anaerobic digestion of SEBW, the hydrolysis step is important. Although acetoclastic methanogens became dominant after 120 days, a potential route for methane production could also be a direct electron transfer among Sedimentibacter and methanogen archaea.
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Characterization of Auxenochlorella protothecoides acyltransferases and potential of their protein interactions to promote the enrichment of oleic acid
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-04-21 , DOI: 10.1186/s13068-023-02318-y
After centuries of heavy reliance on fossil fuel energy, the world suffers from an energy crisis and global warming, calling for carbon emission reduction and a transition to clean energy. Microalgae have attracted much attention as a potential feedstock for biofuel production due to their high triacylglycerol content and CO2 sequestration ability. Many diacylglycerol acyltransferases (DGAT) species have been characterized, which catalyze the final committed step in triacylglycerol biosynthesis. However, the detailed structure–function features of DGATs and the role of the interactions among DGAT proteins in lipid metabolism remained largely unknown. In this study, the three characterized DGATs of Auxenochlorella protothecoides 2341 showed distinct structural and functional conservation. Functional complementation analyses showed that ApDGAT1 had higher activity than ApDGAT2b in yeast and model microalgae, and ApDGAT2a had no activity in yeast. The N-terminus was not essential to the catalysis function of ApDGAT1 but was crucial to ApDGAT2b as its enzyme activity was sensitive to any N-terminus modifications. Similarly, when acyl-CoA binding proteins (ACBPs) were fused to the N-terminus of ApDGAT1 and ApDGAT2b, zero and significant activity changes were observed, respectively. Interestingly, the ApACBP3 + ApDGAT1 variant contributed to higher oil accumulation than the original DGAT1, and ApACBP1 + ApDGAT1 fusion boosted oleic acid content in yeast. Overexpression of the three DGATs and the variation of ApACBP3 + ApDGAT1 increased the content of C18:1 of Chlamydomonas reinhardtii CC-5235. Significantly, ApDGAT1 interacted with itself, ApDGAT2b, and ApACBP1, which indicated that these three lipid metabolic proteins might have been a part of a dynamic protein interactome that facilitated the enrichment of oleic acid. This study provided new insights into the functional and structural characteristics of DGATs and elucidated the importance of these physical interactions in potential lipid channeling.
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Optimization of biogas production from anaerobic co-digestion of fish waste and water hyacinth
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-07-06 , DOI: 10.1186/s13068-023-02360-w
Many fresh water bodies face a great challenge of an invasive weed called water hyacinth (WH) which has great impacts on the environment, ecology, and society. Food and Agriculture Organization (FAO) estimates that over nine million tons of Fish wastes (FW) are thrown away each year. The fish waste generated poses environmental and health hazards because in most cases it is either disposed into pits or discarded onto the open grounds. Both WH and FW are potential substrates for biogas production. However, utilization of FW substrate alone has a limitation of producing a lot of amounts of volatile fatty acids (VFAs) and ammonia. Their accumulation in the digester inhibits substrate digestion. Consequently, as stand-alone it is not suitable for anaerobic digestion (AD). This can be overcome by co-digestion with a substrate like WH which has high carbon to nitrogen (C/N) ratio prior to biodigestion. Experimental variable levels for biogas were substrate ratio (WH:FW, 25–75 g), inoculum concentration (IC, 5–15 g/250 mL), and dilution (85–95 mL). Design-Expert 13 was used for optimization and results analysis. Response surface methodology (RSM) was used to examine the effects of operating parameters and identify optimum values for biogas yield. Optimum values for maximum biogas with the highest methane yield of 68% were found to be WH:FW ratio, 25:75 g, 15 g of IC, and 95 mL for dilution. The yield was 16% and 32% greater than FW and WH mono-digestion, respectively. The biogas yield was expressed as a function of operating variables using a quadratic equation. The model was significant (P  中文翻译: 鱼类废物和水葫芦厌氧共消化沼气生产的优化 许多淡水体面临着一种名为水葫芦(WH)的入侵杂草的巨大挑战,它对环境、生态和社会产生巨大影响。联合国粮食及农业组织 (FAO) 估计,每年有超过 900 万吨鱼类废物 (FW) 被丢弃。产生的鱼类废物会对环境和健康造成危害,因为在大多数情况下,它要么被丢弃到坑中,要么被丢弃在露天场所。WH 和 FW 都是沼气生产的潜在底物。然而,单独利用 FW 底物存在产生大量挥发性脂肪酸 (VFA) 和氨的局限性。它们在消化器中的积累会抑制底物消化。因此,单独使用时它不适合厌氧消化 (AD)。这可以通过在生物消化之前与具有高碳氮 (C/N) 比的 WH 等底物共消化来克服。沼气的实验变量水平是底物比率(WH:FW,25-75 g)、接种物浓度(IC,5-15 g/250 mL)和稀释度(85-95 mL)。Design-Expert 13 用于优化和结果分析。响应面法(RSM)用于检查操作参数的影响并确定沼气产量的最佳值。发现最大沼气和最高甲烷产率 68% 的最佳值为 WH:FW 比例、25:75 g、IC 15 g 和稀释 95 mL。产量分别比 FW 和 WH 单一消化高 16% 和 32%。使用二次方程将沼气产量表示为操作变量的函数。该模型显着(P < 0.05)。所有因素对沼气均具有显着的线性和二次效应,只有两个因素的交互作用才显着。99.9% 的决定系数 (R2) 证实了模型与实验变量的良好拟合。
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Biochemical and structural characterisation of a family GH5 cellulase from endosymbiont of shipworm P. megotara
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-04-04 , DOI: 10.1186/s13068-023-02307-1
Cellulases play a key role in the enzymatic conversion of plant cell-wall polysaccharides into simple and economically relevant sugars. Thus, the discovery of novel cellulases from exotic biological niches is of great interest as they may present properties that are valuable in the biorefining of lignocellulosic biomass. We have characterized a glycoside hydrolase 5 (GH5) domain of a bi-catalytic GH5-GH6 multi-domain enzyme from the unusual gill endosymbiont Teredinibacter waterburyi of the wood-digesting shipworm Psiloteredo megotara. The catalytic GH5 domain, was cloned and recombinantly produced with or without a C-terminal family 10 carbohydrate-binding module (CBM). Both variants showed hydrolytic endo-activity on soluble substrates such as β-glucan, carboxymethylcellulose and konjac glucomannan, respectively. However, low activity was observed towards the crystalline form of cellulose. Interestingly, when co-incubated with a cellulose-active LPMO, a clear synergy was observed that boosted the overall hydrolysis of crystalline cellulose. The crystal structure of the GH5 catalytic domain was solved to 1.0 Å resolution and revealed a substrate binding cleft extension containing a putative + 3 subsite, which is uncommon in this enzyme family. The enzyme was active in a wide range of pH, temperatures and showed high tolerance for NaCl. This study provides significant knowledge in the discovery of new enzymes from shipworm gill endosymbionts and sheds new light on biochemical and structural characterization of cellulolytic cellulase. Study demonstrated a boost in the hydrolytic activity of cellulase on crystalline cellulose when co-incubated with cellulose-active LPMO. These findings will be relevant for the development of future enzyme cocktails that may be useful for the biotechnological conversion of lignocellulose.
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Insights into the keratin efficient degradation mechanism mediated by Bacillus sp. CN2 based on integrating functional degradomics
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-04-04 , DOI: 10.1186/s13068-023-02308-0
Keratin, the main component of chicken feather, is the third most abundant material after cellulose and chitin. Keratin can be converted into high-value compounds and is considered a potential high-quality protein supplement; However, its recalcitrance makes its breakdown a challenge, and the mechanisms of action of keratinolytic proteases-mediated keratinous substrates degradation are not yet fully elucidated. Bacillus sp. CN2, having many protease-coding genes, is a dominant species in keratin-rich materials environments. To explore the degradation patterns of feather keratin, in this study, we investigated the characteristics of feather degradation by strain CN2 based on the functional-degradomics technology. Bacillus sp. CN2 showed strong feather keratin degradation activities, which could degrade native feathers efficiently resulting in 86.70% weight loss in 24 h, along with the production of 195.05 ± 6.65 U/mL keratinases at 48 h, and the release of 0.40 mg/mL soluble proteins at 60 h. The extracellular protease consortium had wide substrate specificity and exhibited excellent biodegradability toward soluble and insoluble proteins. Importantly, analysis of the extracellular proteome revealed the presence of a highly-efficient keratin degradation system. Firstly, T3 γ-glutamyltransferase provides a reductive force to break the dense disulfide bond structure of keratin. Then S8B serine endopeptidases first hydrolyze keratin to expose more cleavage sites. Finally, keratin is degraded into small peptides under the synergistic action of proteases such as M4, S8C, and S8A. Consistent with this, high-performance liquid chromatography (HPLC) and amino acid analysis showed that the feather keratin hydrolysate contained a large number of soluble peptides and essential amino acids. The specific expression of γ-glutamyltransferase and co-secretion of endopeptidase and exopeptidase by the Bacillus sp. CN2 play an important role in feather keratin degradation. This insight increases our understanding of the keratinous substrate degradation and may inspire the design of the optimal enzyme cocktails for more efficient exploration of protein resources in industrial applications.
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Evidence of the drying technique’s impact on the biomass quality of Tetraselmis subcordiformis (Chlorophyceae)
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-05-20 , DOI: 10.1186/s13068-023-02335-x
Rapid drying, cost-effective and safe, will increase the viability of using microalgae for several bio-industrial applications. In this study, five different drying techniques of microalgal biomass were investigated. These include freeze drying, oven drying, air drying, sun drying, and microwave drying. Morphology, metabolite content, FAME profiling, chlorophyll content, total organic carbon, and total nitrogen were analyzed. Results showed that the freeze-drying technique preserves the highest amounts of chlorophyll, proteins, and lipids. Oven drying underperformed as it retained the lowest amount of chlorophyll, protein, and lipid content. More importantly, FAME profiling results showed that air drying was the best technique in maintaining the highest amount of polyunsaturated fatty acids and more specifically docosahexaenoic acid (DHA). Furthermore, this process requires the least capital and energy needs. The findings from this study confirmed that the drying technique affects the microalga biomass quality.
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Efficient production of icariin and baohuoside I from Epimedium Folium flavonoids by fungal α-l-rhamnosidase hydrolysing regioselectively the terminal rhamnose of epimedin C
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1186/s13068-023-02348-6
Industrial application of icariin and baohuoside I has been hindered by the short supply to a great extent. In this work, a novel GH78 α-l-rhamnosidase AmRha catalyzed the bioconversion of low-value epimedin C in crude Epimedium Folium flavonoids (EFs) to icariin and baohuoside I was developed. Firstly, the high-level expression of AmRha in Komagataella phaffii GS115 attained an enzyme activity of 571.04 U/mL. The purified recombinant AmRha could hydrolyze α-1,2-rhamnoside bond between two rhamnoses (α-Rha(2 → 1)α-Rha) in epimedin C to produce icariin with a molar conversion rate of 92.3%, in vitro. Furtherly, the biotransformation of epimedin C to icariin by the recombinant Komagataella phaffii GS115 cells was also investigated, which elevated the EFs concentration by fivefold. In addition, biotransformation of epimedins A-C and icariin in the raw EFs to baohuoside I was fulfilled by a collaboration of AmRha and β-glucosidase/β-xylosidase Dth3. The results obtained here provide a new insight into the preparation of high-value products icariin and baohuoside I from cheap raw EFs.
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Multivariate modular metabolic engineering for enhanced l-methionine biosynthesis in Escherichia coli
Geomechanics for Energy and the Environment ( IF 0 ) Pub Date: 2023-06-13 , DOI: 10.1186/s13068-023-02347-7
l-Methionine is the only bulk amino acid that has not been industrially produced by the fermentation method. Due to highly complex and strictly regulated biosynthesis, the development of microbial strains for high-level l-methionine production has remained challenging in recent years. By strengthening the l-methionine terminal synthetic module via site-directed mutation of l-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH, l-methionine production was increased to 1.93 g/L in shake flask fermentation. Deletion of the pykA and pykF genes further improved l-methionine production to 2.51 g/L in shake flask fermentation. Computer simulation and auxotrophic experiments verified that during the synthesis of l-methionine, equimolar amounts of l-isoleucine were accumulated via the elimination reaction of cystathionine γ-synthetase MetB due to the insufficient supply of l-cysteine. To increase the supply of l-cysteine, the l-cysteine synthetic module was strengthened by overexpression of cysEfbr, serAfbr, and cysDN, which further increased the production of l-methionine by 52.9% and significantly reduced the accumulation of the byproduct l-isoleucine by 29.1%. After optimizing the addition of ammonium thiosulfate, the final metabolically engineered strain MET17 produced 21.28 g/L l-methionine in 64 h with glucose as the carbon source in a 5 L fermenter, representing the highest l-methionine titer reported to date. In this study, a high-efficiency strain for l-methionine production was derived from wild-type Escherichia coli W3110 by rational metabolic engineering strategies, providing an efficient platform for the industrial production of l-methionine.
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